molecular formula C18H28N2O3S B249105 1-Cycloheptyl-4-[(4-methoxyphenyl)sulfonyl]piperazine

1-Cycloheptyl-4-[(4-methoxyphenyl)sulfonyl]piperazine

Cat. No. B249105
M. Wt: 352.5 g/mol
InChI Key: QDCDSGDMAVUGCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cycloheptyl-4-[(4-methoxyphenyl)sulfonyl]piperazine (compound 1) is a novel piperazine derivative that has gained attention in the field of medicinal chemistry due to its potential as a therapeutic agent. The compound has been synthesized and studied for its various properties, including its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of compound 1 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, the compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. In diabetes research, compound 1 has been shown to activate AMP-activated protein kinase, which plays a key role in regulating glucose metabolism. In neurological disorders, the compound has been shown to modulate various neurotransmitter systems, including dopamine and serotonin.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects in animal models. In cancer research, the compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In diabetes research, the compound has been shown to improve insulin sensitivity and glucose uptake. In neurological disorders, the compound has been shown to improve cognitive function and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

The advantages of using compound 1 in lab experiments include its high yield and purity, as well as its potential as a therapeutic agent in various diseases. However, the limitations of using the compound include its limited solubility in aqueous solutions and its potential toxicity at high doses.

Future Directions

For research on compound 1 include further studies on its mechanism of action, as well as its potential as a therapeutic agent in various diseases. In cancer research, future studies could focus on the use of the compound in combination with other chemotherapeutic agents. In diabetes research, future studies could focus on the long-term effects of the compound on glucose metabolism and insulin sensitivity. In neurological disorders, future studies could focus on the use of the compound in combination with other neuroprotective agents. Overall, the potential of compound 1 as a therapeutic agent warrants further research and exploration.

Synthesis Methods

The synthesis of compound 1 involves the reaction of 4-methoxyphenylsulfonyl chloride with cycloheptylamine in the presence of triethylamine. The resulting intermediate is then treated with piperazine to yield compound 1. This method has been optimized for high yield and purity, making it a viable option for large-scale production.

Scientific Research Applications

Compound 1 has been studied for its potential as a therapeutic agent in various diseases, including cancer, diabetes, and neurological disorders. In cancer research, compound 1 has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. In diabetes research, the compound has been shown to improve insulin sensitivity and glucose uptake in animal models. In neurological disorders, compound 1 has been studied for its potential as a neuroprotective agent and has shown positive results in improving cognitive function.

properties

Product Name

1-Cycloheptyl-4-[(4-methoxyphenyl)sulfonyl]piperazine

Molecular Formula

C18H28N2O3S

Molecular Weight

352.5 g/mol

IUPAC Name

1-cycloheptyl-4-(4-methoxyphenyl)sulfonylpiperazine

InChI

InChI=1S/C18H28N2O3S/c1-23-17-8-10-18(11-9-17)24(21,22)20-14-12-19(13-15-20)16-6-4-2-3-5-7-16/h8-11,16H,2-7,12-15H2,1H3

InChI Key

QDCDSGDMAVUGCX-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CCCCCC3

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CCCCCC3

Origin of Product

United States

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